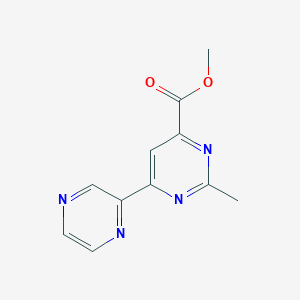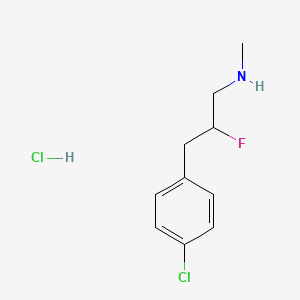 3-(4-Clorofenil)-2-fluoropropilamina clorhidrato CAS No. 2097978-59-9"
>
3-(4-Clorofenil)-2-fluoropropilamina clorhidrato CAS No. 2097978-59-9"
>
3-(4-Clorofenil)-2-fluoropropilamina clorhidrato
Descripción general
Descripción
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a chlorophenyl group, a fluoropropyl chain, and a methylamine moiety, making it a versatile molecule for research and industrial applications.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with a fluorinated reagent to introduce the fluoropropyl group. This is followed by reductive amination to attach the methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-3-fluorobutylamine hydrochloride
- 2-(4-Chlorophenyl)-1-fluoroethylamine hydrochloride
- 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride
Uniqueness
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride stands out due to its specific combination of a chlorophenyl group, a fluoropropyl chain, and a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSAQSGYODRVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


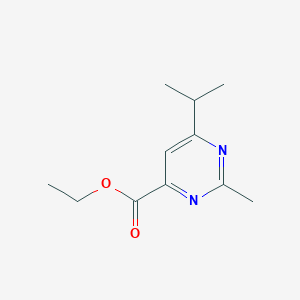
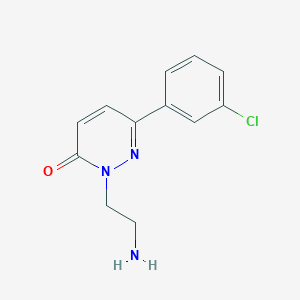
![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
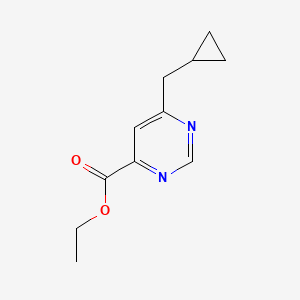
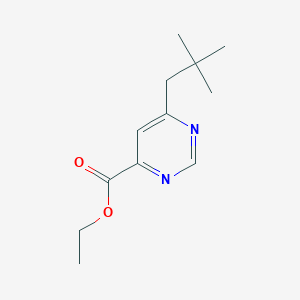
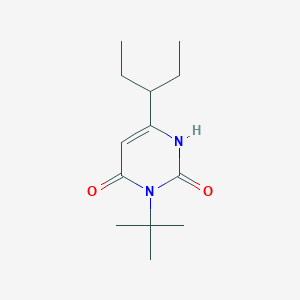
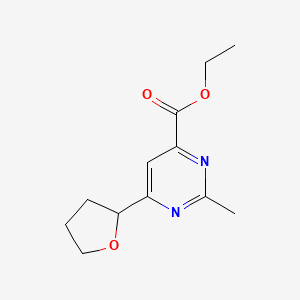
![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
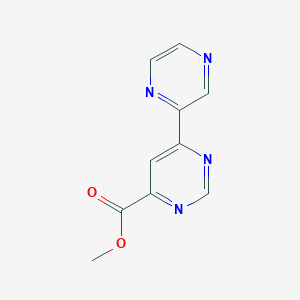
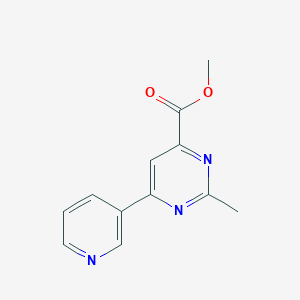
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
